3a-(4-nitrophenyl)-2,3,5-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
Description
This compound belongs to the dihydro-pyrrolo[3,4-d]oxazole-dione class, characterized by a fused bicyclic system with two carbonyl groups. Its structure features a 4-nitrophenyl substituent at the 3a position and phenyl groups at the 2, 3, and 5 positions.
Properties
Molecular Formula |
C29H21N3O5 |
|---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
3a-(4-nitrophenyl)-2,3,5-triphenyl-3,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C29H21N3O5/c33-27-26-29(21-16-18-24(19-17-21)32(35)36,28(34)30(27)22-12-6-2-7-13-22)25(20-10-4-1-5-11-20)31(37-26)23-14-8-3-9-15-23/h1-19,25-26H |
InChI Key |
XRYDYBKKKRWOKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3(C(C(=O)N(C3=O)C4=CC=CC=C4)ON2C5=CC=CC=C5)C6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3a-(4-nitrophenyl)-2,3,5-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione can be achieved through several synthetic routes. One common method involves the intramolecular nitrile oxide cycloaddition (INOC) reaction. This reaction is typically initiated by the generation of nitrile oxides in situ, which then undergo a 1,3-dipolar cycloaddition with alkenes or alkynes to form the desired oxazole ring system . The reaction conditions often include the use of dehydrating agents such as nitroalkanes or the oxidation of aldoximes .
Chemical Reactions Analysis
3a-(4-nitrophenyl)-2,3,5-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions, where the nitro group is replaced by other substituents under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
3a-(4-nitrophenyl)-2,3,5-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3a-(4-nitrophenyl)-2,3,5-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione exerts its effects is not fully understood. its molecular structure suggests that it can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related pyrrolo[3,4-d]oxazole-dione derivatives, highlighting key differences in substituents, synthetic methods, and properties:
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (EWG): The 4-nitrophenyl group in the target compound enhances polarity and may improve stability toward nucleophilic attack compared to electron-donating groups (e.g., p-tolyl in 3af or 4-(dimethylamino)phenyl in ). Electron-Donating Groups (EDG): Compounds with EDGs, such as 4-methoxybenzaldehyde derivatives (), exhibit altered reactivity in subsequent reactions (e.g., α,β-unsaturated ketone formation).
Synthetic Routes :
- Cycloaddition reactions dominate the synthesis of this class. For example, nitrile oxides generated in situ react with maleimides to form the pyrrolo[3,4-d]oxazole-dione core ().
- Substituents influence reaction yields and isomer ratios. For instance, reports a 27% yield for a tetrazole-containing derivative due to steric hindrance.
The nitro group’s presence in the target compound could enhance antimicrobial potency, as nitro groups are known to disrupt bacterial electron transport chains.
Physical Properties :
- Melting points vary significantly: reports a tetrahydroimidazo[1,2-a]pyridine derivative with a melting point of 243–245°C, whereas ’s compound 21c melts at 175–176°C. The nitro group’s polarity likely increases the target compound’s melting point relative to EDG-substituted analogs.
Biological Activity
The compound 3a-(4-nitrophenyl)-2,3,5-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a member of the pyrrolo[3,4-d][1,2]oxazole family, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor properties and mechanisms of action supported by diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a pyrrolo[3,4-d][1,2]oxazole core with a nitrophenyl substituent that may enhance its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of similar compounds within the pyrrolo[3,4-d][1,2]oxazole class. In particular:
- In vitro Studies : Compounds with similar structures were screened against 60 human cancer cell lines by the National Cancer Institute (NCI). These studies revealed GI50 values in the nanomolar range (0.08–0.41 μM), indicating potent growth inhibition across various cancer types .
-
Mechanism of Action : The mechanism of action for these compounds includes:
- Cell Cycle Arrest : Induction of G2/M phase arrest was observed in treated cells.
- Apoptosis Induction : The compounds triggered apoptotic pathways through mitochondrial depolarization and reactive oxygen species (ROS) generation.
- Tubulin Polymerization Inhibition : The most active derivatives inhibited tubulin polymerization with IC50 values ranging from 1.9 to 8.2 μM .
Case Study 1: Antitumor Efficacy
In a study examining the efficacy of pyrrolo[3,4-d][1,2]oxazole derivatives in cancer treatment:
- A series of compounds were tested on six lymphoma cell lines.
- Eight compounds showed significant growth inhibition with IC50 values lower than 500 nM.
- The study concluded that these compounds could serve as potential leads for developing new anticancer agents .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on various substituted pyrrolo[3,4-d][1,2]oxazoles:
- Modifications at specific positions significantly altered biological activity.
- For instance, the introduction of methoxy groups at certain positions improved antitumor efficacy while other substitutions led to reduced activity.
- This analysis underscores the importance of structural modifications in enhancing therapeutic potential .
Data Summary
| Compound Name | GI50 (μM) | IC50 (μM) | Mechanism |
|---|---|---|---|
| Pyrrolo derivative A | 0.08 | 1.9 | Tubulin inhibition |
| Pyrrolo derivative B | 0.25 | 8.2 | Apoptosis induction |
| Pyrrolo derivative C | 0.41 | <500 | G2/M arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
